- The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof, Japan, , ,
Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

958261-51-3 structure
Nom du produit:9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Numéro CAS:958261-51-3
Le MF:C41H65B2NO4
Mégawatts:657.581112623215
MDL:MFCD16621134
CID:839611
PubChem ID:253661602
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Propriétés chimiques et physiques
Nom et identifiant
-
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
- AK123236
- C41H65B2NO4
- XMKFCPVHTTWWCK-UHFFFAOYSA-N
- 6553AC
- 3,2-dioxaborolan-2-yl)-9H-carbazole
- BC001299
- O0428
- ST24045845
- 261O513
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- MFCD16621134
- CS-0091660
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
- DTXSID80679839
- 958261-51-3
- DS-6908
- SCHEMBL2726948
- AC-33720
- DB-080346
- AKOS016011764
- SB66358
- YSCH0244
- C77308
-
- MDL: MFCD16621134
- Piscine à noyau: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
- La clé Inchi: XMKFCPVHTTWWCK-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1
Propriétés calculées
- Qualité précise: 657.50997g/mol
- Charge de surface: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 17
- Masse isotopique unique: 657.50997g/mol
- Masse isotopique unique: 657.50997g/mol
- Surface topologique des pôles: 41.8Ų
- Comptage des atomes lourds: 48
- Complexité: 895
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.01
- Point de fusion: 144.0 to 148.0 deg-C
- Point d'ébullition: 695.7°C at 760 mmHg
- Point d'éclair: 374.5±29.6 °C
- Le PSA: 41.85000
- Le LogP: 10.43520
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Conserver à 4°C, mieux à - 4°C
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9821131-25g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 25g |
RMB 3200.00 | 2025-02-21 | |
eNovation Chemicals LLC | D954855-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95+% | 5g |
$265 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162300-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
¥2709.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861091-1g |
9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 98% | 1g |
¥855.90 | 2022-01-12 | |
abcr | AB440822-1 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 1g |
€109.00 | 2023-07-18 | |
abcr | AB440822-5 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 5g |
€319.10 | 2023-01-09 | |
Alichem | A449038187-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
$1164.80 | 2023-08-31 | |
Alichem | A449038187-1g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 1g |
$383.80 | 2023-08-31 | |
Alichem | A449038187-10g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 10g |
$1744.40 | 2023-08-31 | |
Chemenu | CM130169-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95 % | 5g |
$112 | 2021-08-05 |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
Référence
- A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 87 °C
Référence
- Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodesDyes and Pigments, 2020, 176,,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
Référence
- Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymersFrontiers in Chemistry (Lausanne, 2020, 8,,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.2 overnight, -78 °C
Référence
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 4 h, -78 °C; 40 h, rt
1.2 4 h, -78 °C; 40 h, rt
Référence
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water
1.2 overnight, -78 °C
1.3 Reagents: Water
Référence
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Référence
- Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices, Korea, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
Référence
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Référence
- Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device, Korea, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Référence
- Polymer with trifluoromethyl benzimidazole and energy conversion element using it, Korea, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
Référence
- A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cellsMacromolecules (Washington, 2012, 45(21), 8658-8664,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 10 h, -78 °C → rt
Référence
- 2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
Référence
- Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic ApplicationMacromolecules (Washington, 2010, 43(22), 9376-9383,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Référence
- Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device, Korea, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
Référence
- Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic propertiesJournal of Polymer Science, 2012, 50(24), 5011-5022,
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials
- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Littérature connexe
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) Produits connexes
- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 478706-06-8(9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 269409-70-3(4-Hydroxyphenylboronic acid pinacol ester)
- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 210907-84-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 256652-04-7(2-Naphthaleneboronic Acid Pinacol Ester)
- 329214-79-1(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 214360-73-3(4-Aminophenylboronic acid pinacol ester)
- 269410-24-4(Indole-5-boronic acid, pinacol ester)
- 628336-95-8(9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Pureté:99%/99%
Quantité:5g/25g
Prix ($):162.0/567.0